molecular formula C19H20FN3O5S B2554459 1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide CAS No. 1705301-01-4

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide

Número de catálogo: B2554459
Número CAS: 1705301-01-4
Peso molecular: 421.44
Clave InChI: UGNJDBJRKDRIED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of the insulin receptor superfamily. Its primary research value lies in the investigation of ALK-driven oncogenesis, particularly in cancers such as Anaplastic Large Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma. The compound exerts its effect by binding to the kinase domain of ALK, thereby potently inhibiting its autophosphorylation and subsequent downstream signaling through key pathways like JAK/STAT3, PI3K/AKT, and RAS/MAPK, which are critical for cell proliferation, survival, and differentiation. This makes it an essential pharmacological tool for studying the molecular mechanisms of ALK-positive cancers in vitro and in vivo, for validating ALK as a therapeutic target, and for exploring resistance mechanisms to other ALK-targeted therapies. Research utilizing this inhibitor is fundamental for advancing the understanding of tyrosine kinase signaling in tumorigenesis and for supporting the development of novel targeted cancer therapeutics.

Propiedades

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O5S/c1-29(26,27)22-15-6-4-5-14(9-15)21-19(25)13-10-23(11-13)18(24)12-28-17-8-3-2-7-16(17)20/h2-9,13,22H,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNJDBJRKDRIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Azetidine ring : This five-membered ring is known for its role in enhancing biological activity.
  • Fluorophenoxy group : The presence of fluorine may influence lipophilicity and receptor binding.
  • Methanesulfonamide moiety : This functional group is often associated with various biological activities, including antibacterial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide exhibit significant antimicrobial properties. For instance, studies on related 1,3,4-oxadiazole derivatives have shown strong bactericidal effects against Staphylococcus spp. and other pathogens. The mechanism of action appears to involve disruption of biofilm formation and interference with gene transcription related to microbial resistance .

CompoundActivity Against Staphylococcus spp.Cytotoxicity (L929 Cells)
Compound AStrong (MIC: 8 µg/mL)Low (IC50: >200 µM)
Compound BModerate (MIC: 16 µg/mL)Moderate (IC50: 150 µM)
1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide Strong (Pending Results)Pending Results

Anticonvulsant Activity

In related studies, compounds featuring similar structural motifs have been evaluated for their anticonvulsant potential. For example, a series of oxadiazole derivatives demonstrated significant anticonvulsant activity in both PTZ and MES models, suggesting that the benzodiazepine receptor interactions may play a role in their efficacy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The fluorophenoxy group may enhance binding affinity to specific receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : The methanesulfonamide component could inhibit enzymes critical for bacterial survival or inflammatory pathways.
  • Gene Expression Modulation : Similar compounds have been shown to affect gene transcription related to antimicrobial resistance.

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized various derivatives and tested their efficacy against resistant strains of bacteria. The results indicated that modifications to the azetidine core significantly enhanced antimicrobial potency compared to standard treatments like ciprofloxacin .
  • Cytotoxicity Assessments : In vitro tests on L929 cells revealed that while some derivatives were cytotoxic at higher concentrations, others exhibited increased cell viability, suggesting a selective toxicity profile that warrants further investigation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine/Aromatic Carboxamide Cores

1-[2-(2-Fluorophenoxy)acetyl]-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Azetidine-3-Carboxamide (CAS: 1448123-94-1)
  • Core Structure : Azetidine-3-carboxamide with a tetrahydrobenzoxazolyl substituent instead of 3-methanesulfonamidophenyl.
  • Key Differences :
    • The benzoxazole ring introduces a bicyclic system, increasing steric bulk compared to the phenyl-sulfonamide group in the target compound.
    • Molecular weight: 373.38 g/mol (C₁₉H₂₀FN₃O₄) .
1-[2-(2-Fluorophenoxy)acetyl]-N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}Azetidine-3-Carboxamide
  • Core Structure : Similar azetidine-carboxamide scaffold but with a 4-(4-methylpyrimidin-2-yl)sulfamoylphenyl group .
  • the simpler methanesulfonamide in the target compound. Molecular formula: C₂₄H₂₂FN₅O₆S (estimated molecular weight: 551.52 g/mol) .
  • Implications : The pyrimidine moiety may improve target affinity in kinase inhibitors or antiviral agents, whereas the target compound’s methanesulfonamide favors metabolic stability.

Compounds with Fluorinated Aromatic and Sulfonamide Motifs

N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-2,2,2-Trifluoro-N-(3-Methylphenyl)Acetamide
  • Core Structure : Trifluoroacetamide with a dihydrothiophen-dioxide and 3-methylphenyl group.
  • Key Differences: Lacks the azetidine ring but shares a sulfonamide-like (dioxido-thiophen) group. Fluorine atoms are in a trifluoromethyl group instead of a fluorophenoxy moiety.
2-[1-[(3-Fluorophenyl)Methyl]Indol-3-yl]Sulfonyl-N-[2-(Trifluoromethyl)Phenyl]Acetamide
  • Core Structure : Sulfonyl acetamide with indole and trifluoromethylphenyl groups.
  • Key Differences: A bulkier indole-sulfonyl group replaces the azetidine-carboxamide core. Contains a trifluoromethylphenyl substituent instead of fluorophenoxy.
  • Implications : The indole moiety may confer serotonin receptor affinity, while the trifluoromethyl group enhances blood-brain barrier penetration .

Compounds with Furopyridine Carboxamide Scaffolds (MedChemComm Examples)

2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Methylcyclopropyl)Carbamoyl)Phenyl)-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide
  • Core Structure: Furopyridine-carboxamide with trifluoroethylamino and cyclopropylcarbamoyl groups.
  • Key Differences: The furopyridine core is larger and more planar than azetidine, affecting binding pocket compatibility. The trifluoroethylamino group introduces strong electron-withdrawing effects.
  • Implications : Likely optimized for kinase inhibition due to planar aromatic systems .

Key Findings

  • Azetidine vs. Furopyridine Cores : Azetidine offers rigidity and compactness, favoring selective enzyme binding, while furopyridines are suited for planar interaction with kinases.
  • Fluorophenoxy vs. Trifluoromethyl: Fluorophenoxy enhances aromatic π-π stacking, whereas trifluoromethyl increases hydrophobicity.
  • Sulfonamide Variations : Methanesulfonamido (target) balances solubility and stability, while pyrimidine-sulfamoyl () may improve target affinity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.